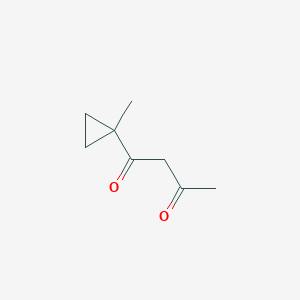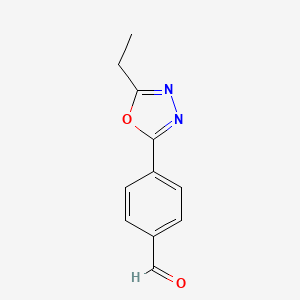
1-(4-Acétylphényl)imidazolidin-2-one
Vue d'ensemble
Description
1-(4-Acetylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is characterized by the presence of an imidazolidin-2-one ring substituted with a 4-acetylphenyl group. It is a white to off-white powder that is soluble in organic solvents and has various applications in scientific research and industry.
Applications De Recherche Scientifique
1-(4-Acetylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-(4-Acetylphenyl)imidazolidin-2-one primarily targets the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
The compound interacts with its targets by inhibiting their activities . It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The inhibition of carbonic anhydrase and acetylcholinesterase affects several biochemical pathways. The inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body. On the other hand, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Pharmacokinetics
Its molecular weight of 20423 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 1-(4-Acetylphenyl)imidazolidin-2-one’s action are primarily the result of the inhibition of carbonic anhydrase and acetylcholinesterase. This can lead to changes in pH regulation, fluid balance, and nerve signal transmission .
Analyse Biochimique
Biochemical Properties
1-(4-Acetylphenyl)imidazolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as human carbonic anhydrase I (hCA I) and II (hCA II), as well as acetylcholinesterase (AChE) . The inhibition of these enzymes suggests that 1-(4-Acetylphenyl)imidazolidin-2-one can modulate biochemical pathways involving these targets, potentially affecting processes like CO2 transport and neurotransmission.
Cellular Effects
The effects of 1-(4-Acetylphenyl)imidazolidin-2-one on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can impact cholinergic signaling, which is crucial for neurotransmission . Additionally, the inhibition of carbonic anhydrase enzymes by 1-(4-Acetylphenyl)imidazolidin-2-one can affect cellular pH regulation and metabolic processes involving CO2 and bicarbonate ions .
Molecular Mechanism
At the molecular level, 1-(4-Acetylphenyl)imidazolidin-2-one exerts its effects through binding interactions with specific biomolecules. The compound’s ability to inhibit enzymes like hCA I, hCA II, and AChE involves binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition can lead to downstream effects on biochemical pathways and cellular processes, such as altered neurotransmission and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Acetylphenyl)imidazolidin-2-one can change over time. The stability and degradation of this compound are important factors to consider. While specific data on the temporal effects of 1-(4-Acetylphenyl)imidazolidin-2-one are limited, it is known that the stability of imidazolidin-2-one derivatives can vary depending on environmental conditions . Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of this compound’s effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-(4-Acetylphenyl)imidazolidin-2-one can vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses might be necessary to achieve the desired biochemical modulation without causing harm . Threshold effects and dose-response relationships should be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(4-Acetylphenyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s inhibition of carbonic anhydrase enzymes suggests its involvement in pathways related to CO2 and bicarbonate metabolism . Additionally, its interaction with acetylcholinesterase indicates a role in cholinergic neurotransmission pathways .
Transport and Distribution
The transport and distribution of 1-(4-Acetylphenyl)imidazolidin-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit specific enzymes suggests that it may be localized to areas where these enzymes are active . Understanding the transport mechanisms and distribution patterns of 1-(4-Acetylphenyl)imidazolidin-2-one is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-Acetylphenyl)imidazolidin-2-one can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, its interaction with acetylcholinesterase may localize it to synaptic regions where cholinergic signaling occurs
Méthodes De Préparation
The synthesis of 1-(4-Acetylphenyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl-containing reagents under specific conditions.
Diamination of Olefins: This approach uses olefins as starting materials, which undergo diamination to form the imidazolidin-2-one ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can be cyclized through intramolecular hydroamination to yield imidazolidin-2-ones.
Aziridine Ring Expansion: Chiral aziridines can be expanded using isocyanates in the presence of a Lewis acid catalyst to form enantiomerically pure imidazolidin-2-one derivatives.
Analyse Des Réactions Chimiques
1-(4-Acetylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, dichloromethane, and acetonitrile, as well as catalysts like palladium and platinum .
Comparaison Avec Des Composés Similaires
1-(4-Acetylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-ones: These compounds share the imidazolidin-2-one core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazolidin-2-ones: These compounds have a benzimidazolidin-2-one core and exhibit different reactivity and applications compared to 1-(4-Acetylphenyl)imidazolidin-2-one.
The uniqueness of 1-(4-Acetylphenyl)imidazolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
1-(4-acetylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUMJMBUITJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)













